N-(3,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.405. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Structure Studies
N-(3,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a compound associated with the [1,2,4]triazoloquinazolinium class. Research has been conducted on the synthesis and molecular structure of related compounds. For instance, the synthesis of 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides has been explored. These were prepared by treating certain thiosemicarbazides with dicyclohexylcarbodiimide (DCC) and their structures investigated via X-ray crystallography (Crabb et al., 1999).
Synthesis of Derivatives
The compound is part of a broader class of chemicals known for their potential in synthesizing a variety of derivatives. Studies have shown the synthesis of novel derivatives such as 2-Methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one, using specific building blocks like dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid (Al-Salahi & Geffken, 2011).
Potential Pharmacological Applications
The [1,2,4]triazoloquinazoline derivatives, to which the compound belongs, have been investigated for their pharmacological properties, particularly as H1-antihistaminic agents. Several studies have synthesized and evaluated the H1-antihistaminic activity of similar compounds, noting their potential as new classes of antihistamines. These compounds have shown significant protection in animal models from histamine-induced bronchospasm, comparable to existing antihistamines like chlorpheniramine maleate, but with lower sedative properties (Alagarsamy et al., 2008; Alagarsamy et al., 2015).
Anticancer Activity
Compounds in the same family have been explored for their anticancer activities. For example, substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments demonstrated notable cytotoxicity in vitro. Some derivatives were found particularly active against specific cancer cell lines, including colon cancer, melanoma, and ovarian cancer (Kovalenko et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is involved in various cellular processes, including cell cycle progression, differentiation, and apoptosis .
Mode of Action
The compound interacts with its target, PCAF, by binding to its active site . This interaction can potentially modulate the enzymatic activity of PCAF, leading to changes in gene expression patterns . The exact nature of these changes would depend on the specific genes regulated by PCAF that are affected by this interaction.
Biochemical Pathways
The compound’s interaction with PCAF can affect various biochemical pathways regulated by this enzyme. PCAF is known to acetylate histones, which can lead to changes in chromatin structure and subsequently alter gene expression . Therefore, the compound’s action could potentially impact a wide range of cellular processes regulated by these genes.
Pharmacokinetics
Additionally, the presence of certain groups, such as the trifluoromethyl group, can enhance several pharmacokinetic and physicochemical properties such as improved metabolic stability and enhanced membrane permeation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific genes affected by its interaction with PCAF. Given PCAF’s role in various cellular processes, the compound could potentially have wide-ranging effects, including impacts on cell cycle progression, differentiation, and apoptosis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its target. Additionally, the presence of other molecules in the cellular environment can also influence the compound’s action, either by competing for the same target or by modulating the target’s activity .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-12-7-13(2)9-15(8-12)22-17(26)10-25-20(27)24-11-21-18-14(3)5-4-6-16(18)19(24)23-25/h4-9,11H,10H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHLXUGUAVMUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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